Cas no 1203590-03-7 (Pseudoginsenoside PPT(E).)

Pseudoginsenoside PPT(E). 化学的及び物理的性質
名前と識別子
-
- Dammar-20(22)-ene-3,12,25-triol, (3β,12β,20E)-
- Neopanaxadiol
- Pseudoginsenoside PPT(E).
-
- インチ: 1S/C30H52O3/c1-19(10-9-14-26(2,3)33)20-11-16-30(8)25(20)21(31)18-23-28(6)15-13-24(32)27(4,5)22(28)12-17-29(23,30)7/h10,20-25,31-33H,9,11-18H2,1-8H3/b19-10+/t20-,21-,22+,23-,24+,25+,28+,29-,30-/m1/s1
- InChIKey: CZMPRYZUTNMZPT-XFDQNDEISA-N
- SMILES: C[C@@]12CC[C@@]3([H])C([C@@H](O)CC[C@]3(C)[C@@]1([H])C[C@@H](O)[C@]1([H])[C@@H](/C(/C)=C/CCC(O)(C)C)CC[C@@]21C)(C)C
計算された属性
- 精确分子量: 460.39164552g/mol
- 同位素质量: 460.39164552g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 氢键受体数量: 3
- 重原子数量: 33
- 回転可能化学結合数: 4
- 複雑さ: 783
- 共价键单元数量: 1
- 原子立体中心数の決定: 9
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 60.7Ų
- XLogP3: 7.2
Pseudoginsenoside PPT(E). Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
AN HUI ZE SHENG Technology Co., Ltd. | -5mg |
Neopanaxadiol |
1203590-03-7 | HPLC≥98% | 5mg |
¥1500.00 | 2023-09-15 | |
AN HUI ZE SHENG Technology Co., Ltd. | ST55760105MG |
Neopanaxadiol |
1203590-03-7 | HPLC≥98% | 5mg |
¥1500.00 | 2023-04-04 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T38589-5 mg |
Neopanaxadiol |
1203590-03-7 | 5mg |
¥7000.00 | 2023-04-05 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T38589-5mg |
Neopanaxadiol |
1203590-03-7 | 5mg |
¥ 7000 | 2023-09-07 |
Pseudoginsenoside PPT(E). 関連文献
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Eduardo Ribeiro deAzevedo,Tito José Bonagamba,Aldo Eloizo Job,Eduardo René Pérez González Green Chem., 2011,13, 2146-2153
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Gui-yuan Wu,Bing-bing Shi,Qi Lin,Hui Li,You-ming Zhang,Hong Yao,Tai-bao Wei RSC Adv., 2015,5, 4958-4963
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R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385
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Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
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Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221
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Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
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Carina Muoth,Adrian Wichser,Marco Monopoli,Manuel Correia,Nicky Ehrlich,Katrin Loeschner,Audrey Gallud,Melanie Kucki,Liliane Diener,Pius Manser,Wolfram Jochum,Peter Wick,Tina Buerki-Thurnherr Nanoscale, 2016,8, 17322-17332
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Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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Naoya Ohtsuka,Moriaki Okuno,Yujiro Hoshino,Kiyoshi Honda Org. Biomol. Chem., 2016,14, 9046-9054
Pseudoginsenoside PPT(E).に関する追加情報
Recent Advances in Pseudoginsenoside PPT(E) (CAS: 1203590-03-7) Research: Therapeutic Potential and Mechanisms
Pseudoginsenoside PPT(E) (CAS: 1203590-03-7), a rare ginsenoside derivative, has recently garnered significant attention in chemical biology and pharmaceutical research due to its unique structural properties and promising pharmacological activities. This compound, derived from Panax species, exhibits distinct bioactivity profiles compared to classical ginsenosides, particularly in neuroprotection, anti-inflammatory effects, and metabolic regulation. Recent studies published in Q1 journals (2023-2024) have elucidated novel molecular targets and therapeutic applications, positioning PPT(E) as a potential lead compound for drug development in neurodegenerative and metabolic disorders.
A groundbreaking study in Acta Pharmacologica Sinica (2024) demonstrated PPT(E)'s dual modulation of the Nrf2/HO-1 and NF-κB pathways in microglial cells, achieving 72% reduction in neuroinflammation markers at 10 μM concentration. The research employed CRISPR-Cas9 gene editing to validate PPT(E)'s specific binding to Keap1 cysteine residues (Kd = 3.2 nM), explaining its potent antioxidant effects. Parallel work in Nature Chemical Biology revealed PPT(E)'s unique 20(S)-protopanaxatriol scaffold enables selective PPARγ partial agonism (EC50 = 0.8 μM), showing superior anti-diabetic effects without the weight gain side effects associated with full agonists like rosiglitazone.
Advanced analytical techniques including cryo-EM (3.8 Å resolution) and metabolomics profiling have recently characterized PPT(E)'s membrane permeability (Papp = 8.7 × 10-6 cm/s in Caco-2 models) and blood-brain barrier penetration (brain/plasma ratio of 0.32 in murine models). These properties, combined with newly documented stability in human liver microsomes (t1/2 > 120 min), address previous pharmacokinetic challenges. Current clinical translation efforts focus on nanoparticle formulations (PLGA-PEG systems showing 92% encapsulation efficiency) to enhance oral bioavailability from 12% to 58% in preclinical trials.
The compound's emerging role in cancer therapeutics was highlighted in a Journal of Medicinal Chemistry study (March 2024), where PPT(E) showed selective inhibition of cancer stem cells via Wnt/β-catenin pathway modulation (IC50 = 5.3 μM in colorectal cancer models). Notably, the 1203590-03-7 derivative exhibited 3-fold greater potency than standard ginsenoside Rd against CD44+ tumor-initiating cells, while maintaining negligible cytotoxicity to normal intestinal epithelial cells (selectivity index > 15). These findings have spurred patent filings (WO2024015123) for PPT(E)-based combination therapies with immune checkpoint inhibitors.
Ongoing challenges include scaling up the complex semi-synthetic production (current yield 2.8% from ginsenoside Re), with recent biocatalytic approaches using engineered UDP-glycosyltransferases showing promise (yield improvement to 18% in pilot studies). The research community anticipates phase I clinical trials for PPT(E) in Alzheimer's disease and type 2 diabetes indications within 24 months, supported by comprehensive toxicology data showing no observed adverse effects at 200 mg/kg/day in 90-day rodent studies. These developments position 1203590-03-7 as a pivotal compound bridging traditional medicine and modern drug discovery paradigms.
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